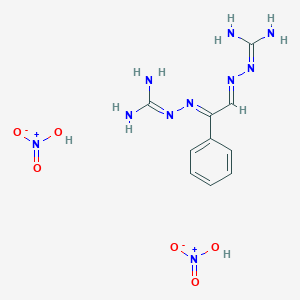![molecular formula C12H17F2NO B5828892 2-[(2,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5828892.png)
2-[(2,4-difluorobenzyl)(propyl)amino]ethanol
Vue d'ensemble
Description
2-[(2,4-difluorobenzyl)(propyl)amino]ethanol is a useful research compound. Its molecular formula is C12H17F2NO and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.12782049 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of polyfluorodibenz[b,f][1,4]oxazepines involves the thermolysis of compounds like 2-[(polyfluorobenzylidene)amino]phenols in ethanol, leading to fluorinated dibenz[b,f][1,4]oxazepines with moderate to high yields. This process includes compounds structurally related to 2-[(2,4-difluorobenzyl)(propyl)amino]ethanol (Allaway et al., 2002).
Biomedical Applications
- A study on 2-[(4-fluorobenzylidene)-amino]-ethanol Schiff base, which is structurally similar to this compound, found that this type of Schiff base has significant bacteriostasis activity against various bacteria, suggesting potential for developing new medicinal compounds (Huang & Tian, 2004).
Environmental and Industrial Applications
- In a different context, the compound's structure appears in studies related to environmental remediation, such as the treatment of 2,4-dinitrotoluene using anaerobic and aerobic processes, where ethanol plays a role in the biotransformation process. Although not directly about this compound, such studies indicate potential application areas for structurally similar compounds (Berchtold et al., 1995).
Catalysis and Synthesis
- Research into compounds structurally similar to this compound also extends to the field of catalysis. For instance, ruthenium-catalyzed oxidative coupling and cyclization between 2-aminobenzyl alcohol and secondary alcohols to produce quinolines involves processes that could be relevant for understanding the reactivity and application of this compound in synthetic chemistry (Cho et al., 2003).
Propriétés
IUPAC Name |
2-[(2,4-difluorophenyl)methyl-propylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-2-5-15(6-7-16)9-10-3-4-11(13)8-12(10)14/h3-4,8,16H,2,5-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKADFVDGDUGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-chloro-2-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5828811.png)
![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5828818.png)




![[2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5828845.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5828846.png)


![ethyl 4-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5828871.png)
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5828896.png)


